molecular formula C12H15N3O3S B2840969 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 77803-41-9

4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2840969
CAS RN: 77803-41-9
M. Wt: 281.33
InChI Key: KZMMIESIWSAKOO-UHFFFAOYSA-N
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Description

The compound “4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a trimethoxyphenyl group, which is a phenyl group substituted with three methoxy groups .


Molecular Structure Analysis

The molecular structure of “4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is complex due to the presence of multiple functional groups. The compound contains a triazole ring, a thiol group, and a trimethoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” are not explicitly mentioned in the literature .

Scientific Research Applications

Synthesis and Chemical Properties

4-Methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound that has been studied for its various applications in scientific research. One of the notable applications is its facile synthesis via an environmentally benign process. The compound can be efficiently prepared by the reaction of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with different halides in aqueous media, mediated by indium trichloride, resulting in high yields. This synthesis process highlights the compound's potential for various chemical and pharmaceutical applications due to its straightforward and eco-friendly production method (Song et al., 2006).

Corrosion Inhibition

Another significant area of research involving this compound is its role in corrosion inhibition. Studies have explored the molecular-level understanding of the inhibition efficiency of similar compounds containing the methylthiophenyl moiety. These compounds, including 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, have been shown to inhibit the corrosion of metals such as zinc in acidic media. The relationship between the molecular structures of these inhibitors and their efficiencies is a subject of intense speculation, with the introduction of the thiophenyl group in strategic positions altering their activity. This research provides insights into the design of effective corrosion inhibitors for industrial applications (Gece & Bilgiç, 2012).

Antimicrobial Activities

The compound's derivatives have also been synthesized and tested for antimicrobial activities. Substituted triazolothiadiazoles, synthesized by condensing related compounds with substituted aryl furoic acids/aromatic acids, have shown promising antimicrobial activities. These findings suggest potential pharmaceutical applications for the compound and its derivatives in developing new antimicrobial agents (Prasad et al., 2009).

Photostabilization

Additionally, derivatives of 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol have been investigated for their photostabilization effects on polymers such as polystyrene. Schiff bases synthesized from this compound have been used as photostabilizers, enhancing the photostability of polystyrene films against photodegradation. This application is significant in materials science, where the durability and longevity of polymeric materials are critical (Ali et al., 2016).

Safety and Hazards

The safety and hazards associated with “4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” are not explicitly mentioned in the literature .

Future Directions

The future directions for research on “4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” could involve further exploration of its synthesis, chemical reactions, and potential biological activities .

properties

IUPAC Name

4-methyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-15-11(13-14-12(15)19)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMMIESIWSAKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40999020
Record name 4-Methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40999020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77803-41-9
Record name 4-Methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40999020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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